
3-Epi-jorumycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Epi-jorumycin, also known as this compound, is a useful research compound. Its molecular formula is C27H30N2O9 and its molecular weight is 526.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Properties
Research indicates that 3-epi-jorumycin exhibits significant antitumor activity. Preliminary evaluations show that it has low micromolar growth inhibition profiles against various cancer cell lines, notably human colon (HCT-116) and human lung (A549) cancer cells. In comparative studies, the parent compound (−)-jorumycin demonstrated potent growth inhibition with GI50 values in the low nanomolar range (1.9–24.3 nM), while this compound displayed substantially less cytotoxicity with GI50 values in the low micromolar range (0.6–14.0 µM) . This suggests that while this compound retains some cytotoxic properties, it is less effective than its parent compound.
Mechanism of Action
The mechanism by which this compound exerts its antitumor effects is still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through pathways similar to those activated by other members of the tetrahydroisoquinoline family . The structural similarities between this compound and other potent antitumor agents suggest that further research could elucidate specific apoptotic pathways targeted by this compound.
Synthesis and Structure-Activity Relationship
Total Synthesis
The total synthesis of this compound has been achieved through complex synthetic pathways involving multiple steps. For instance, one reported method involves a substrate-tunable stereoselective intramolecular Pictet-Spengler reaction to construct the key pentacyclic core of the molecule . The ability to synthesize this compound efficiently is crucial for further biological evaluation and potential therapeutic applications.
Structure-Activity Relationship Studies
The relationship between the chemical structure of this compound and its biological activity has been a focus of research efforts. Studies have shown that modifications at specific positions on the tetrahydroisoquinoline framework can significantly influence cytotoxicity . Ongoing structure-activity relationship investigations aim to identify optimal modifications that enhance antitumor efficacy while minimizing toxicity.
Case Studies and Research Findings
Study | Key Findings | Implications |
---|---|---|
Fontana et al. (2006) | Evaluated this compound against HCT-116 and A549 cell lines; found lower cytotoxicity compared to (−)-jorumycin. | Highlights the need for further modifications to improve efficacy. |
Ciufolini et al. (2021) | Discussed total synthesis methods; established a foundation for SAR studies. | Provides insights into synthetic strategies that could lead to more potent derivatives. |
Recent Advances (2023) | Confirmed retention of significant cytotoxicity in synthesized analogs including this compound. | Supports continued exploration of tetrahydroisoquinoline derivatives in anticancer research. |
Eigenschaften
Molekularformel |
C27H30N2O9 |
---|---|
Molekulargewicht |
526.5 g/mol |
IUPAC-Name |
[(1R,2R,10R,12S,13S)-12-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl acetate |
InChI |
InChI=1S/C27H30N2O9/c1-10-21(31)13-7-15-20-19-14(22(32)11(2)26(37-6)24(19)34)8-16(28(20)4)27(35)29(15)17(9-38-12(3)30)18(13)23(33)25(10)36-5/h15-17,20,27,35H,7-9H2,1-6H3/t15-,16+,17+,20+,27+/m1/s1 |
InChI-Schlüssel |
QCUVHQFXYHRYHX-MFTQVVHASA-N |
Isomerische SMILES |
CC1=C(C(=O)C2=C(C1=O)C[C@@H]3[C@H]4C5=C(C[C@H](N4C)[C@@H](N3[C@H]2COC(=O)C)O)C(=O)C(=C(C5=O)OC)C)OC |
Kanonische SMILES |
CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2COC(=O)C)O)C(=O)C(=C(C5=O)OC)C)OC |
Synonyme |
3-epi-jorumycin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.